molecular formula C17H17NO5S B2776110 N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034437-48-2

N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2776110
CAS No.: 2034437-48-2
M. Wt: 347.39
InChI Key: NBADOIMDDJCAIV-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that features a bifuran moiety linked to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the coupling of two furan rings. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under mild conditions.

    Sulfonamide Formation: The benzenesulfonamide part is synthesized by reacting 4-methoxy-2-methylbenzenesulfonyl chloride with an appropriate amine. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

    Coupling of Bifuran and Sulfonamide: The final step involves the coupling of the bifuran moiety with the sulfonamide. This can be done using a nucleophilic substitution reaction where the bifuran acts as a nucleophile attacking the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bifuran moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-epoxides or diketones.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Furan-epoxides, diketones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide is studied for its potential as a building block in organic synthesis. Its bifuran structure can be used to create complex molecular architectures.

Biology

In biological research, this compound may be explored for its potential bioactivity. The sulfonamide group is known for its presence in various pharmacologically active compounds, suggesting possible applications in drug discovery.

Medicine

Medicinally, compounds containing sulfonamide groups are often investigated for their antibacterial, antifungal, and anti-inflammatory properties. N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide could be a candidate for such studies.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The bifuran moiety could facilitate binding to hydrophobic pockets, while the sulfonamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-([2,2’-bifuran]-5-ylmethyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.

    N-([2,2’-bifuran]-5-ylmethyl)-4-methylbenzenesulfonamide: Similar structure but lacks the methoxy group on the benzene ring.

    N-([2,2’-bifuran]-5-ylmethyl)-benzenesulfonamide: Lacks both the methoxy and methyl groups on the benzene ring.

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The bifuran moiety also adds to its structural complexity, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of N-([2,2’-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-12-10-13(21-2)6-8-17(12)24(19,20)18-11-14-5-7-16(23-14)15-4-3-9-22-15/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBADOIMDDJCAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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